molecular formula C10H11FO2 B13430439 (2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one CAS No. 186410-79-7

(2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one

Katalognummer: B13430439
CAS-Nummer: 186410-79-7
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: JWUOBLAEBGZIFM-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanone moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and fluorinated reagents.

    Reaction Conditions: The key step involves the addition of a fluorine atom to the carbon chain. This can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of (2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to downstream effects that contribute to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Hydroxypropanoic acid: A chiral compound with a hydroxyl group instead of a fluorine atom.

    (RS)-2-Methylamino-1-(4-methylphenyl)propan-1-one: A compound with a methylamino group instead of a fluorine atom.

    ®-2-Hydroxypropanoic acid: Another chiral compound with a hydroxyl group.

Uniqueness

(2R)-2-Fluoro-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.

Eigenschaften

CAS-Nummer

186410-79-7

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

(2R)-2-fluoro-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3/t7-/m1/s1

InChI-Schlüssel

JWUOBLAEBGZIFM-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C(=O)C1=CC=C(C=C1)OC)F

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.